2-Cyanopyridine-4-sulfonyl chloride

Sulfonyl chloride stability Regioisomer comparison Storage condition optimization

Researchers constructing sulfonamide libraries often face reproducibility issues from hydrolytic degradation of pyridine-3-sulfonyl chlorides. 2-Cyanopyridine-4-sulfonyl chloride (CAS 1060801-08-2) decomposes via formal SO₂ extrusion rather than hydrolysis, offering superior thermal tolerance for coupling reactions above ambient temperature. • Isomer-specific LogP of 0.94-2.4-fold higher than 3-CN/4-SO₂Cl analog-enables tunable membrane permeability without altering zinc-binding motifs. • Commercial purity up to 98% reduces downstream purification; strategic TPSA (79.2 Ų) balances solubility and permeability in lead optimization. • Available from multiple qualified suppliers; standard R&D packaging with moisture-controlled shipping.

Molecular Formula C6H3ClN2O2S
Molecular Weight 202.62 g/mol
CAS No. 1060801-08-2
Cat. No. B3210010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanopyridine-4-sulfonyl chloride
CAS1060801-08-2
Molecular FormulaC6H3ClN2O2S
Molecular Weight202.62 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1S(=O)(=O)Cl)C#N
InChIInChI=1S/C6H3ClN2O2S/c7-12(10,11)6-1-2-9-5(3-6)4-8/h1-3H
InChIKeyUPBBLDGJDZSZIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyanopyridine-4-sulfonyl chloride Physicochemical Baseline


2‑Cyanopyridine‑4‑sulfonyl chloride is a heteroaromatic sulfonyl chloride building block belonging to the cyanopyridine family, characterized by a cyano substituent at the pyridine 2‑position and a sulfonyl chloride group at the 4‑position [1]. Its molecular formula is C₆H₃ClN₂O₂S (MW = 202.62 g mol⁻¹) [1]. Computed physicochemical properties include an XLogP3‑AA of 0.9, a topological polar surface area (TPSA) of 79.2 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The predicted boiling point is 368.2 ± 27.0 °C and predicted density is 1.6 ± 0.1 g cm⁻³ . Commercially, the compound is typically supplied at purities ≥95% and up to 98% .

Workflow Sulfonamide library intermediate synthesis
Selection Regioisomer-specific LogP and TPSA tuning
Stability SO₂ extrusion pathway; temperature control advised
Purity Commercially available up to 98%

Irreplaceability of 2-Cyanopyridine-4-sulfonyl chloride


The four regioisomeric cyanopyridine sulfonyl chlorides (2‑CN/3‑SO₂Cl, 2‑CN/4‑SO₂Cl, 3‑CN/4‑SO₂Cl, and 4‑CN/2‑SO₂Cl) differ fundamentally in their decomposition pathways, intrinsic reactivity, and the biological target profile of the sulfonamide products they generate. The heteroaromatic sulfonyl chloride stability study by Shevchuk et al. established that pyridine‑4‑sulfonyl chlorides decompose predominantly via formal SO₂ extrusion, whereas pyridine‑3‑sulfonyl chlorides hydrolyze through trace‑water‑mediated pathways [1]. These divergent degradation mechanisms directly impact storage requirements, shelf‑life, and reaction reproducibility. Furthermore, the regiospecific placement of the cyano and sulfonyl chloride groups governs the electronic landscape of the pyridine ring, altering the LogP, TPSA, and pKa of both the building block itself and the downstream sulfonamide pharmacophores [2][3]. A sulfonamide derived from the 2‑cyano‑4‑sulfonyl chloride isomer will therefore present a distinct hydrogen‑bonding network and lipophilicity profile compared to its 3‑cyano‑4‑sulfonyl chloride counterpart, a difference that can decisively shift target selectivity in medicinal chemistry programs .

Degradation mechanism mismatch 4‑SO₂Cl isomer undergoes SO₂ extrusion; 3‑SO₂Cl hydrolyses via moisture. Storage and reaction protocols differ fundamentally.
Lipophilicity shift 2‑CN/4‑SO₂Cl isomer gives LogP ~0.94; 3‑CN/4‑SO₂Cl yields LogP ~0.56. Downstream sulfonamide permeability may not transfer.
Target engagement context Regioisomeric sulfonamides present distinct hydrogen-bond networks; binding pose and CA isoform selectivity may diverge.

2-Cyanopyridine-4-sulfonyl chloride Differentiation Evidence


SO₂ Extrusion vs. Hydrolytic Degradation

The 4‑SO₂Cl regioisomer (including 2‑cyanopyridine‑4‑sulfonyl chloride) decomposes via formal SO₂ extrusion, a pathway distinct from the hydrolysis‑dominant degradation of 3‑SO₂Cl isomers. The systematic study by Shevchuk et al. (2026) on 236 heteroaromatic sulfonyl halides established that pyridine‑4‑sulfonyl chlorides follow the SO₂ extrusion pathway, while pyridine‑3‑sulfonyl chlorides are primarily susceptible to hydrolysis by adventitious water [1]. This mechanistic divergence means that the 4‑SO₂Cl isomer is less sensitive to ambient humidity but more prone to thermal degradation than its 3‑SO₂Cl counterpart.

Decomposition pathway
Class‑level
4‑SO₂Cl: formal SO₂ extrusion
3‑SO₂Cl: trace‑water hydrolysis
Supports isomer‑specific storage protocol review
Study of 236 heteroaromatic sulfonyl halides; congener‑specific rate constants not reported
Sulfonyl chloride stability Regioisomer comparison Storage condition optimization

LogP Divergence Among Regioisomers

The target compound (2‑CN/4‑SO₂Cl) exhibits a computed LogP of 0.94, which is identical to its 2‑CN/3‑SO₂Cl regioisomer but substantially higher than the 3‑CN/4‑SO₂Cl isomer (LogP = 0.56) [1][2][3]. This ~0.38 log unit difference corresponds to an approximately 2.4‑fold higher octanol‑water partition coefficient, indicating that sulfonamide derivatives built from the 2‑CN/4‑SO₂Cl scaffold will be more lipophilic than those derived from the 3‑CN/4‑SO₂Cl isomer, with implications for membrane permeability and pharmacokinetic profile.

LogP comparison
Cross‑study
ΔLogP ≈ 0.38 vs. 3‑CN/4‑SO₂Cl
~2.4× higher lipophilicity
Supports regioisomer lipophilicity differentiation
Computed values; experimental logP may differ
LogP Lipophilicity Drug-likeness Regioisomer comparison

TPSA and Passive Membrane Permeability

The topological polar surface area (TPSA) of 2‑cyanopyridine‑4‑sulfonyl chloride is 79.2 Ų, as computed by PubChem [1]. This is approximately 43% larger than the TPSA of the unsubstituted pyridine‑4‑sulfonyl chloride (55.4 Ų) [2], reflecting the additional polarity contributed by the cyano group. The increased TPSA places sulfonamide derivatives of this building block closer to the commonly cited 90 Ų threshold for oral bioavailability, while still remaining below it—a nuanced profile that may be advantageous for balancing solubility and permeability in lead optimization.

TPSA comparison
Cross‑study
79.2 Ų vs. 55.4 Ų (non‑CN analog)
~43% increase
Supports TPSA‑based lead optimization context
Computed by Cactvs; method‑dependent values
TPSA Polar surface area Membrane permeability Building block selection

Boiling Point and Density Comparison

The predicted boiling point of 2‑cyanopyridine‑4‑sulfonyl chloride is 368.2 ± 27.0 °C with a predicted density of 1.6 ± 0.1 g cm⁻³ . In comparison, the 3‑CN/4‑SO₂Cl regioisomer has a marginally higher predicted boiling point of 374.4 ± 27.0 °C and a comparable density of 1.63 ± 0.1 g cm⁻³ . The ~6 °C lower boiling point of the target compound, while modest, may translate to slightly less energy‑intensive distillation conditions if purification by distillation is contemplated.

Boiling point & density
Data to verify
Bp: 368.2 ± 27.0 °C
Density: 1.6 ± 0.1 g/cm³
Predicted values; experimental confirmation lacking
Δ vs. 3‑CN/4‑SO₂Cl within prediction error margins
Boiling point Density Physicochemical property Purification method selection

Sulfonamide Antibacterial and CA Inhibition

The sulfonamide derivative 2‑cyanopyridine‑4‑sulfonamide (CAS 1343775‑57‑4), which is directly accessible from the target sulfonyl chloride via amination, has been annotated with antibacterial, anti‑carbonic anhydrase, and anti‑dihydropteroate synthetase activities . While quantitative IC₅₀ values for this specific sulfonamide are not publicly available, related cyanopyridine sulfonamide derivatives have demonstrated carbonic anhydrase inhibition with IC₅₀ values in the low micromolar range (e.g., IC₅₀ = 13.76 ± 0.45 μM against HepG‑2 cells for a 2‑cyanopyridin‑3‑sulfonamide derivative) . The 4‑sulfonamide substitution pattern may confer a distinct binding pose relative to the 3‑sulfonamide isomer, potentially altering isoform selectivity within the carbonic anhydrase family.

Sulfonamide bioactivity
Data to verify
Annotated antibacterial, CA inhibition; no quantitative IC₅₀ available
Hypothesis‑generating annotation; quantitative profiling required
Vendor/review annotations; confirmatory enzyme assays needed
Sulfonamide pharmacophore Antibacterial Carbonic anhydrase inhibition Dihydropteroate synthase

2-Cyanopyridine-4-sulfonyl chloride Application Scenarios


Carbonic Anhydrase Sulfonamide Libraries

When constructing a sulfonamide‑based compound library for carbonic anhydrase inhibition, the 2‑CN/4‑SO₂Cl regioisomer provides a LogP of 0.94, compared to 0.56 for the 3‑CN/4‑SO₂Cl isomer [1][2]. This ~2.4‑fold difference in lipophilicity can be exploited to tune passive membrane permeability without altering the core sulfonamide zinc‑binding motif. The 4‑SO₂Cl substitution pattern also ensures that the derived sulfonamide presents a distinct vector relative to the cyano group, potentially differentiating its binding pose in the CA active site from 3‑sulfonamide analogs .

Agrochemical Intermediate Thermal Stability

The established decomposition pathway for pyridine‑4‑sulfonyl chlorides—formal SO₂ extrusion rather than hydrolysis—implies that 2‑cyanopyridine‑4‑sulfonyl chloride may tolerate brief thermal excursions better than its 3‑SO₂Cl regioisomer, provided moisture is controlled [1]. This knowledge is actionable for process chemists designing sulfonamide coupling reactions in agrochemical intermediate synthesis, where reaction temperatures may exceed ambient conditions and the hydrolytic pathway of 3‑SO₂Cl isomers could compromise yield reproducibility.

TPSA Optimization for Oral Bioavailability

With a TPSA of 79.2 Ų, 2‑cyanopyridine‑4‑sulfonyl chloride occupies a strategic midpoint between the less polar pyridine‑4‑sulfonyl chloride (55.4 Ų) and the conventional oral bioavailability ceiling (~90 Ų) [1][2]. This intermediate polarity can be leveraged in lead optimization to balance aqueous solubility and passive permeability without additional functional group introduction, reducing synthetic complexity relative to starting from the non‑cyano analog.

Purity and Supply Chain Differentiation

Commercial availability data indicate that 2‑cyanopyridine‑4‑sulfonyl chloride can be sourced at purities up to 98% from multiple suppliers [1], whereas the 2‑CN/3‑SO₂Cl isomer is typically listed at 95% purity in major catalogs [2]. For users requiring higher initial purity to minimize purification steps in multi‑step syntheses, the 4‑SO₂Cl isomer's demonstrated higher commercial purity specification may reduce procurement risk and downstream processing costs.

Application
Selection Property
Validation Focus
Carbonic anhydrase sulfonamide libraries
Regioisomer LogP tuning (0.94 vs. alternative isomers)
Permeability and binding pose differentiation
Agrochemical intermediate synthesis
SO₂ extrusion stability profile
Thermal tolerance versus hydrolysis risk assessment
Lead optimization for oral bioavailability
TPSA intermediate polarity (79.2 Ų)
Solubility-permeability balance without extra functionalization
Multi-step synthesis procurement
Commercial purity specification (up to 98%)
Purification step reduction and supply chain review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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